molecular formula C17H14BrNO4 B12884255 3-(3-(4-Bromophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid CAS No. 649774-20-9

3-(3-(4-Bromophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid

Cat. No.: B12884255
CAS No.: 649774-20-9
M. Wt: 376.2 g/mol
InChI Key: DBHBEQNYWBGIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(4-Bromophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is a complex organic compound with a unique structure that combines a bromophenoxy group, a pyrrolidinone ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Bromophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-bromophenol with benzoic acid derivatives under specific conditions to form the bromophenoxybenzoic acid intermediate. This intermediate is then reacted with pyrrolidinone derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Bromophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-(3-(4-Bromophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-(3-(4-Bromophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromophenoxy group and the pyrrolidinone ring play crucial roles in its binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenoxy)benzoic acid: A related compound with a simpler structure, lacking the pyrrolidinone ring.

    4-Bromobenzoic acid: Another similar compound with only the bromophenoxy group and benzoic acid moiety.

Uniqueness

3-(3-(4-Bromophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is unique due to the presence of the pyrrolidinone ring, which imparts distinct chemical and biological properties

Properties

CAS No.

649774-20-9

Molecular Formula

C17H14BrNO4

Molecular Weight

376.2 g/mol

IUPAC Name

3-[3-(4-bromophenoxy)-2-oxopyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C17H14BrNO4/c18-12-4-6-14(7-5-12)23-15-8-9-19(16(15)20)13-3-1-2-11(10-13)17(21)22/h1-7,10,15H,8-9H2,(H,21,22)

InChI Key

DBHBEQNYWBGIQG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1OC2=CC=C(C=C2)Br)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.